Efinaconazole-N-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

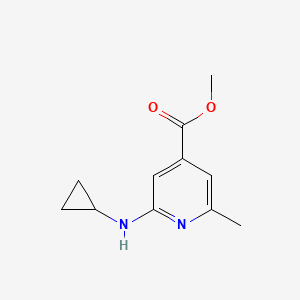

Efinaconazole-N-oxide is a compound with the molecular formula C18H22F2N4O2 . It is an antifungal agent and is used in the treatment of fungal infections of the toenails . It is an alternative for patients who prefer topical therapy to systemic treatment for mild-to-moderate onychomycosis .

Synthesis Analysis

This compound can be synthesized through a biocatalytic approach, which involves utilizing benzaldehyde lyase (BAL) to catalyze the crucial benzoin condensation step in the ketone precursor . A thorough investigation was performed by exposing Efinaconazole (1 mg/mL) to various stress conditions such as hydrolysis (acid and alkaline), oxidation, photolysis, and temperature at various time intervals to achieve 10% degradation .Molecular Structure Analysis

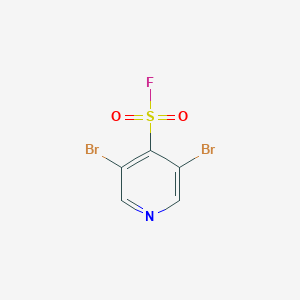

The molecular structure of this compound includes a 2,4-difluorophenyl group, a 4-methylidene-1-oxidopiperidin-1-ium-1-yl group, and a 1,2,4-triazol-1-yl group . The exact mass of the compound is 364.17108228 g/mol .Chemical Reactions Analysis

This compound is prone to oxidation when exposed to a 3% aqueous medium of hydrogen peroxide solution . The impurities formed during forced degradation were separated using high-performance liquid chromatography and later identified using LC–MS/MS technique .Physical And Chemical Properties Analysis

This compound has a molecular weight of 364.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The topological polar surface area of the compound is 69 Ų .Aplicaciones Científicas De Investigación

Mechanism of Action and Antifungal Activity

Efinaconazole is known for its potent antifungal activity, particularly in the treatment of onychomycosis. It acts by inhibiting fungal lanosterol 14α-demethylase in the ergosterol biosynthesis pathway. This mechanism of action disrupts the production of essential components in the fungal cell membrane, thus exerting its antifungal effect. Efinaconazole is effective against a range of fungi, including dermatophytes, Candida spp., and non-dermatophyte molds (Lipner & Scher, 2015).

Resistance and Sensitivity

Research on efinaconazole has also explored the potential for resistance development in dermatophytes. Studies involving continuous exposure of Trichophyton rubrum strains to efinaconazole both in vitro and in vivo (using a guinea pig model) revealed no evidence of resistance development under the experimental conditions used (Iwata et al., 2014).

Nanotechnology Applications

Recent advancements include the combination of efinaconazole with nitric oxide-releasing nanoparticles (NO-np). This innovative approach enhances the drug's penetration and offers broad-spectrum antimicrobial and immunomodulating properties. The synergy between NO-np and efinaconazole against T. rubrum highlights the potential of nanotechnology in treating onychomycosis and other skin-related disorders (Costa-Orlandi et al., 2018).

Drug Profiling and Analysis

The development and validation of high-performance liquid chromatography (HPLC) methods for efinaconazole are crucial for its quantification in various studies, including human nail permeation studies. This analytical technique ensures accurate measurement of efinaconazole concentrations in clinical and formulation evaluations (Kolimi et al., 2022).

Clinical Trials and Efficacy

Efinaconazole has been the subject of numerous clinical trials, focusing on its efficacy and safety in treating onychomycosis. These trials have consistently shown that efinaconazole is effective, with notable mycological cure rates and minimal adverse events, thereby offering a viable alternative to oral treatments (Elewski et al., 2013).

Mecanismo De Acción

Target of Action

Efinaconazole-N-oxide primarily targets the fungal lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key constituent of fungal cell membranes .

Mode of Action

This compound, being an azole antifungal, inhibits the activity of fungal lanosterol 14α-demethylase . This inhibition disrupts the biosynthesis of ergosterol, leading to a deficiency of ergosterol in the fungal cell membranes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14α-demethylase, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a buildup of 14α-methyl sterols and a depletion of ergosterol, causing detrimental effects on the fungal cell membrane .

Pharmacokinetics

The pharmacokinetics of this compound involve a relatively stable concentration-time profile, with minor fluctuations during the 24-hour dosing interval . The half-life elimination is approximately 29.9 hours .

Result of Action

The inhibition of ergosterol biosynthesis by this compound leads to the accumulation of 14α-methyl sterols in the fungal cell membrane . This alters the normal composition and function of the membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, fungal cell death .

Action Environment

This compound is prone to oxidation when exposed to a 3% aqueous medium of hydrogen peroxide solution . It remains stable under various other stress conditions such as hydrolysis (acid and alkaline), photolysis, and temperature for a longer period . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as oxidative conditions .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Efinaconazole-N-oxide, like its parent compound Efinaconazole, is an azole antifungal . It inhibits fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes . This interaction disrupts the production of ergosterol, a crucial component of fungal cell membranes, thereby inhibiting the growth and proliferation of the fungus .

Cellular Effects

This compound, similar to Efinaconazole, has been shown to have significant effects on various types of cells, particularly those infected with fungi. It inhibits the growth of planktonic T. rubrum cells, a common cause of onychomycosis . Furthermore, it has been observed to cause severe damage to established biofilms of T. rubrum, resulting in the collapse of hyphal cell walls and a reduction in the density, extracellular matrix, and thickness of the biofilms .

Molecular Mechanism

The primary mechanism of action of this compound is the inhibition of fungal lanosterol 14α-demethylase . This enzyme is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to alterations in the fungal cell membrane that inhibit the growth and proliferation of the fungus .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects on the growth of fungi. For instance, it has been found to inhibit the in vitro growth of T. rubrum cells over time

Dosage Effects in Animal Models

In a study using a guinea pig model of tinea unguium, Efinaconazole demonstrated significant efficacy against the infection .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Efinaconazole. Efinaconazole is known to inhibit the enzyme lanosterol 14α-demethylase, which plays a crucial role in the biosynthesis of ergosterol

Subcellular Localization

Given its biochemical properties and its similarity to Efinaconazole, it is likely to be found in locations within the cell where it can interact with its target enzyme, lanosterol 14α-demethylase .

Propiedades

IUPAC Name |

(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidene-1-oxidopiperidin-1-ium-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O2/c1-13-5-7-24(26,8-6-13)14(2)18(25,10-23-12-21-11-22-23)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARBKVDEPDEZCY-RDTXWAMCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)[N+]3(CCC(=C)CC3)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)[N+]3(CCC(=C)CC3)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2955835.png)

![3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2955845.png)

![N-allyl-4-({5-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]pyridin-2-yl}oxy)benzamide](/img/structure/B2955848.png)

![8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2955852.png)